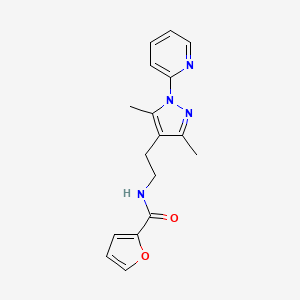

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide

Description

Synergistic Bioactivity of Pyrazole and Furan Moieties

Pyrazole-furan hybrids have emerged as privileged structures in drug discovery due to their dual capacity for heterocyclic interactions and metabolic stability. Pyrazole rings, characterized by a five-membered diunsaturated structure with two adjacent nitrogen atoms, provide hydrogen-bonding sites critical for target engagement. Furan, a five-membered oxygen-containing heterocycle, contributes to π-π stacking interactions and enhances solubility profiles. The fusion of these moieties in N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide creates a planar aromatic system that facilitates binding to hydrophobic pockets in enzymes and receptors.

Recent studies highlight the therapeutic versatility of pyrazole-furan hybrids:

The ethyl linker in this compound introduces conformational flexibility, enabling optimal spatial alignment with target sites. This adaptability is particularly advantageous in kinase inhibition, where ligands must accommodate variable ATP-binding pocket geometries.

Substituent Effects on Target Selectivity

The 3,5-dimethyl and pyridin-2-yl substituents on the pyrazole ring modulate electronic and steric properties. Methyl groups enhance lipophilicity, promoting membrane permeability, while the pyridine nitrogen participates in coordinate bonding with metal ions in catalytic sites. Computational docking studies suggest that the pyridin-2-yl group forms a critical hydrogen bond with Asp381 in p38 MAP kinase, a common target in inflammatory diseases.

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-14(8-10-19-17(22)15-6-5-11-23-15)13(2)21(20-12)16-7-3-4-9-18-16/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZLMHGCDGVTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Attachment of the Pyridine Ring:

Formation of the Furan Ring: The furan ring is then introduced via a cyclization reaction, often involving the use of furfural or its derivatives.

Final Coupling: The final step is the coupling of the pyrazole-pyridine intermediate with the furan ring, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the furan ring, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NaOH, NH₃), and electrophiles (R-X, where R is an alkyl or aryl group) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group in the furan ring may produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide. The compound has shown efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study assessed the compound's effects on MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated in several studies.

Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The ability to inhibit inflammatory pathways makes this compound potentially useful in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole derivatives. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Core Structure | Substituents | Key Properties/Activities |

|---|---|---|---|

| N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide | Pyrazole + pyridinyl | Ethyl-furan-2-carboxamide | Not reported (hypothetical) |

| (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid | Pyrazole + triazolopyridazinyl | Benzoylamino-propenoic acid | mp 285–288°C; potential bioactivity |

| 1,3,4-Thiadiazole derivatives (e.g., from Monatshefte für Chemie, 2022) | Pyrazole + 1,3,4-thiadiazole | Nitrophenyl, methylidene hydrazine | Antimicrobial activity vs. E. coli |

Key Observations :

- Substituent Impact on Melting Points : Pyrazole derivatives with bulky aromatic substituents (e.g., triazolopyridazinyl in ) exhibit higher melting points (285–288°C), likely due to enhanced intermolecular stacking . The furan carboxamide group in the target compound may lower melting points compared to carboxylic acid derivatives due to reduced polarity.

- Biological Activity : The 1,3,4-thiadiazole analogs in demonstrated antimicrobial activity against E. coli and C. albicans. The furan carboxamide group in the target compound could modulate similar activity, but its electron-rich furan ring might alter binding affinity compared to thiadiazole systems .

Physicochemical and Pharmacokinetic Properties

While data specific to the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The furan carboxamide may improve aqueous solubility compared to nitro- or benzoyl-substituted pyrazoles (e.g., ’s nitrophenyl derivatives).

- Metabolic Stability : Pyridinyl substituents (as in the target compound) often enhance metabolic stability compared to triazolopyridazinyl groups due to reduced susceptibility to oxidative enzymes .

Activité Biologique

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₃ |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 2034257-22-0 |

The structure includes a pyrazole ring substituted with a pyridine moiety and an ethyl group linked to a furan carboxamide. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds with pyrazole and pyridine rings exhibit notable anticancer activities. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains, with some compounds showing effectiveness comparable to traditional antibiotics.

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the pyrazole ring allows for interactions with various enzymes, including cyclooxygenases (COX), which are crucial in inflammatory pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cancer progression and inflammation, altering downstream signaling pathways.

- Metal Ion Coordination : The nitrogen atoms in the pyrazole and pyridine rings can form coordination complexes with metal ions, influencing enzymatic activity and cellular processes.

Summary of Studies

A review of recent literature reveals promising findings regarding the biological activities of this compound:

Q & A

Basic: What synthetic strategies are employed to prepare the pyrazole-furan carboxamide scaffold?

Methodological Answer:

The core structure can be synthesized via multi-step protocols:

- Pyrazole Core Formation : React hydrazine derivatives (e.g., 1-ethylidene-2-(4-nitrophenyl)hydrazine) with β-diketones (e.g., acetylacetone) under basic conditions (NaOEt/EtOH) to yield substituted pyrazoles. Cyclization and bromination steps may precede this .

- Furan Carboxamide Coupling : Use coupling agents (e.g., HATU or DCC) to link the pyrazole-ethyl intermediate with furan-2-carboxylic acid. Alternatively, activate the carboxylic acid via POCl₃ in DMF to form an acyl chloride intermediate, followed by reaction with a primary amine .

- Characterization : Confirm structure via ¹H/¹³C NMR (peaks for pyrazole-CH₃ at δ 2.1–2.5 ppm, furan protons at δ 6.3–7.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and HRMS .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign pyrazole methyl groups (δ ~2.1–2.5 ppm) and furan protons (δ 6.3–7.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- IR Spectroscopy : Identify carboxamide C=O (~1650 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) stretches .

- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion ([M+H]⁺) with <5 ppm error .

- Elemental Analysis : Validate purity (>95%) via C/H/N percentages .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., antimicrobial enzymes or GPCRs). Parameterize pyridine and furan moieties as hydrogen-bond acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

- SAR Analysis : Compare docking scores of derivatives with varied substituents (e.g., pyridinyl vs. phenyl) to identify critical pharmacophores .

Advanced: How to resolve contradictions in antimicrobial activity data across derivatives?

Methodological Answer:

- Dose-Response Assays : Perform MIC/MBC testing (e.g., against E. coli and C. albicans) in triplicate. Use statistical tools (ANOVA, p<0.05) to validate outliers .

- Metabolic Profiling : Assess bacterial membrane disruption via LIVE/DEAD staining or β-galactosidase leakage assays .

- Solubility Correction : Normalize activity data to aqueous solubility (measured via HPLC-UV). Derivatives with logP >3 may show false negatives due to poor dissolution .

Advanced: What crystallographic approaches refine the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data at 100 K .

- Structure Solution : Apply SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL using full-matrix least-squares on F² .

- Validation : Check R1/wR2 (<0.05/0.15), electron density maps (residual peaks <1 e⁻/ų), and CCDC deposition (e.g., CIF file) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Compare DMF (polar aprotic) vs. EtOH (protic). DMF enhances acylation yields (~80%) but requires rigorous drying .

- Catalyst Optimization : Test Et₃N (10 mol%) vs. DMAP (5 mol%) for carboxamide coupling. DMAP reduces side-product formation .

- Microwave Assistance : Use 100 W microwave irradiation to reduce cyclization time (2 h vs. 24 h conventional) with comparable yields (~75%) .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis monitoring shows decomposition (λmax shift) after 48 h under ambient light .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Avoid heating >150°C in synthetic steps .

- pH Sensitivity : Stability assays (pH 2–12) indicate precipitation at pH <4 due to protonation of pyridine nitrogen .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute pyridine with 1,2,4-triazolo[4,3-b]pyridazine to improve π-π stacking with hydrophobic pockets .

- Linker Modulation : Replace the ethyl spacer with PEG chains (n=2–4) to enhance solubility and reduce off-target interactions .

- Proteomics Profiling : Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement and off-target effects in cell lysates .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for initial purification. Monitor by TLC (Rf ~0.4) .

- Recrystallization : Dissolve in hot EtOH (80°C), cool to –20°C for 12 h to obtain needle-like crystals (purity >98%) .

- HPLC Prep : Employ a C18 column (MeCN/H₂O + 0.1% TFA) for chiral separation if diastereomers form during synthesis .

Advanced: How to analyze electronic effects of substituents on bioactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies. Electron-withdrawing groups (e.g., –NO₂) lower LUMO, enhancing electrophilic interactions .

- Hammett Plots : Correlate σ values of substituents (e.g., –CH₃ vs. –OCH₃) with antimicrobial IC50 to quantify electronic contributions .

- Electrostatic Potential Maps : Generate maps in Multiwfn to visualize nucleophilic/electrophilic regions influencing receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.